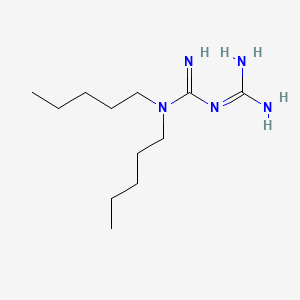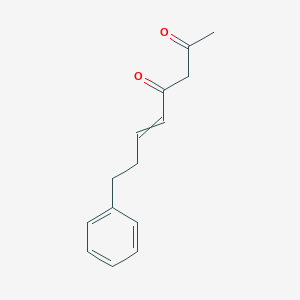
8-Phenyl-5-octene-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenyl-5-octene-2,4-dione is an organic compound characterized by its unique structure, which includes a phenyl group attached to an octene chain with two ketone functionalities. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-5-octene-2,4-dione typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and a suitable ketone, such as acetone, under basic conditions to form an intermediate.
Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated ketone.
Chain Extension: The unsaturated ketone is then subjected to a chain extension reaction, such as a Wittig reaction, to introduce the octene chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation followed by continuous dehydration and chain extension processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Phenyl-5-octene-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl group or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or diols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
8-Phenyl-5-octene-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Phenyl-5-octene-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the phenyl group and the conjugated double bond, which can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Phenyl-5-octene-2-one: Similar structure but with only one ketone group.
8-Phenyl-5-octene-2,4-diol: Similar structure but with hydroxyl groups instead of ketones.
8-Phenyl-5-octene-2,4-dinitrile: Similar structure but with nitrile groups instead of ketones.
Uniqueness
8-Phenyl-5-octene-2,4-dione is unique due to the presence of two ketone functionalities, which impart distinct reactivity and potential applications compared to its analogs. The combination of the phenyl group and the conjugated double bond further enhances its chemical versatility and biological activity.
Eigenschaften
CAS-Nummer |
100330-51-6 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
8-phenyloct-5-ene-2,4-dione |
InChI |
InChI=1S/C14H16O2/c1-12(15)11-14(16)10-6-5-9-13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3 |
InChI-Schlüssel |
JSLBZVJZGARKRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C=CCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)

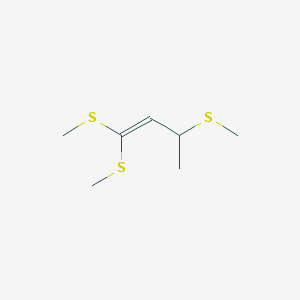
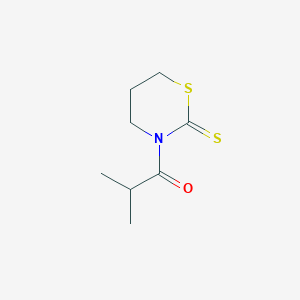
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
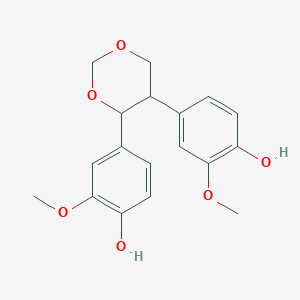

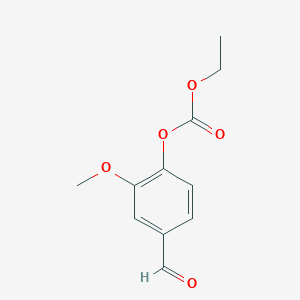
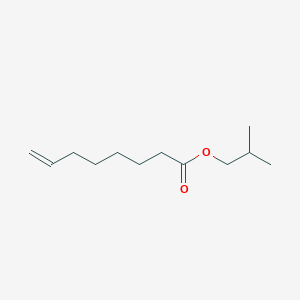
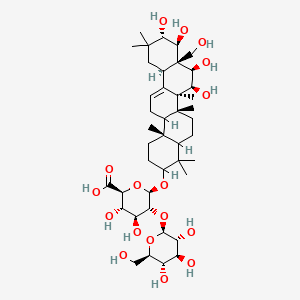
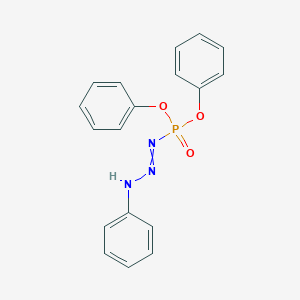
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
